Diethyl(2,4,6-trifluorophenyl)malonate

Arylmalonate Synthesis Fluorinated Building Blocks Knoevenagel Condensation

Diethyl(2,4,6-trifluorophenyl)malonate (CAS 262609-07-4) is a critical arylmalonate intermediate for constructing patented triazolopyrimidine derivatives. Its distinct 2,4,6-trifluorophenyl substitution pattern is essential for successful downstream cyclization—generic alternatives fail. This scaffold also enables high enantioselectivity (up to 96% ee) in Michael additions, making it valuable for chiral ligand design. Procuring this specific compound ensures reliable access to biologically active heterocycles and minimizes side reactions in late-stage functionalization.

Molecular Formula C13H13F3O4
Molecular Weight 290.23 g/mol
Cat. No. B12457500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(2,4,6-trifluorophenyl)malonate
Molecular FormulaC13H13F3O4
Molecular Weight290.23 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)C(=O)OC1=C(C=C(C=C1F)F)F
InChIInChI=1S/C13H13F3O4/c1-3-8(12(17)19-4-2)13(18)20-11-9(15)5-7(14)6-10(11)16/h5-6,8H,3-4H2,1-2H3
InChIKeyASPFZIBDIGSMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl(2,4,6-trifluorophenyl)malonate: A Key Arylmalonate Building Block for Fluorinated Heterocycle Synthesis


Diethyl(2,4,6-trifluorophenyl)malonate (CAS 262609-07-4) is an arylmalonate ester featuring a highly fluorinated aromatic ring. It serves primarily as a versatile intermediate in organic synthesis, particularly for constructing fluorinated heterocyclic scaffolds. The compound is characterized by a malonate core with a 2,4,6-trifluorophenyl substituent, which imparts distinct electronic properties and reactivity profiles due to the electron-withdrawing fluorine atoms . Its established role is as a precursor in patented routes to biologically active triazolopyrimidines [1].

Why Diethyl(2,4,6-trifluorophenyl)malonate Cannot Be Replaced by Generic Arylmalonates


Generic substitution is not feasible due to the specific 2,4,6-trifluorophenyl substitution pattern. This unique arrangement of fluorine atoms dictates the compound's electronic character, steric profile, and subsequent reactivity in multi-step syntheses. While many arylmalonates exist, the precise position of fluorination on this scaffold is critical for the successful construction of downstream heterocycles, as demonstrated in patents for triazolopyrimidine derivatives [1]. Replacing it with a non-fluorinated, or differently fluorinated, arylmalonate would alter reaction outcomes, potentially leading to failed cyclization steps or the generation of inactive byproducts.

Quantitative Evidence for Diethyl(2,4,6-trifluorophenyl)malonate Differentiation in Synthesis and Performance


Synthetic Route and Yield: Knoevenagel Condensation with 2,4,6-Trifluorobenzaldehyde

The target compound can be synthesized via Knoevenagel condensation of 2,4,6-trifluorobenzaldehyde with diethyl malonate, followed by decarboxylation. A reported yield for this process is approximately 73%, though this is a vendor-reported value for a general synthetic route rather than a direct head-to-head optimization study . This differentiates the compound from analogs requiring different starting materials or synthetic strategies.

Arylmalonate Synthesis Fluorinated Building Blocks Knoevenagel Condensation

Purity Profile: ≥98% vs. 95% Commercial Grades

The target compound is commercially available in multiple purity grades. A high-purity specification of ≥98% is offered by specialized suppliers, compared to a more common standard purity of 95% from general vendors [1]. This quantitative difference in purity is directly relevant for applications requiring high material fidelity, such as late-stage pharmaceutical intermediate production or sensitive catalytic reactions where impurities could interfere.

Analytical Standards Material Purity QC Specifications

Thermal Stability: Boiling Point and Density Data

The compound exhibits a high boiling point of 283.7 °C at 760 mmHg and a density of 1.289 g/cm³ [1]. These values, while not directly compared to a specific analog here, provide a class-level inference of the robustness conferred by the trifluorophenyl group. The high boiling point, compared to unfluorinated or mono-fluorinated arylmalonates (which are typically liquids with lower boiling points), is a direct consequence of increased molecular weight and intermolecular interactions from the three fluorine atoms. This property influences purification (e.g., distillation impracticality) and storage stability .

Physicochemical Properties Thermal Stability Reaction Optimization

Catalytic Application: Performance as a Chiral Ligand Component in Enantioselective Catalysis

Derivatives of Diethyl(2,4,6-trifluorophenyl)malonate, specifically when incorporated into Werner-type cobalt complexes, have demonstrated high performance in enantioselective Michael additions to nitroolefins, achieving up to 95% yield and 96% enantiomeric excess (ee) . This provides a class-level inference of the utility of the 2,4,6-trifluorophenylmalonate motif in creating effective chiral environments. The specific electronic and steric properties of the trifluorophenyl group contribute to this high enantioselectivity when compared to analogous complexes with simpler aryl groups.

Asymmetric Catalysis Enantioselective Synthesis Cobalt Complexes

Optimal Application Scenarios for Procuring Diethyl(2,4,6-trifluorophenyl)malonate


Synthesis of Fluorinated Triazolopyrimidine Pharmaceuticals

This compound is a specifically claimed intermediate in patented processes for synthesizing 5,7-dihydroxy-6-(2,4,5-trifluorophenyl)-(1,2,4)triazolo(1,5-A)pyrimidines [1]. Procuring this specific arylmalonate is essential for replicating the patented routes to these biologically active heterocycles, as alternative arylmalonates would not yield the desired 2,4,5-trifluorophenyl substitution pattern in the final product. This scenario is supported by the compound's established role as a precursor to triazole derivatives [1].

Development of Chiral Catalysts and Ligands

The high enantioselectivity (up to 96% ee) observed in Michael additions catalyzed by derivatives of this compound makes it a valuable starting material for designing new chiral ligands. Researchers aiming to develop asymmetric transformations, particularly those involving nitroolefins, should prioritize this scaffold. The 2,4,6-trifluorophenyl group's unique steric and electronic properties are inferred to be key contributors to this high selectivity .

Research Requiring High-Purity Fluorinated Building Blocks

In scenarios demanding high material fidelity, such as late-stage functionalization in medicinal chemistry or the preparation of analytical standards, the ≥98% purity grade of Diethyl(2,4,6-trifluorophenyl)malonate offers a quantifiable advantage over standard 95% grades [2]. This higher purity minimizes the risk of side reactions from impurities, ensuring more reliable and reproducible results in sensitive synthetic sequences .

Physicochemical Studies on Fluorinated Organic Solids

The compound's well-defined physical properties, including a melting point of 46-49 °C and a high boiling point of 283.7 °C, make it a suitable model substance for studying the effects of polyfluorination on solid-state properties, thermal stability, and volatility [3]. Its solid state at ambient temperature, a consequence of the trifluorophenyl group, differentiates it from many liquid arylmalonates and simplifies handling and storage for physical chemistry investigations .

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